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molecular formula C13H24N2O4 B8744819 Tert-butyl 4-(1-methoxy-1-oxopropan-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(1-methoxy-1-oxopropan-2-yl)piperazine-1-carboxylate

Cat. No. B8744819
M. Wt: 272.34 g/mol
InChI Key: SHGONCFETCXAIN-UHFFFAOYSA-N
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Patent
US08623862B2

Procedure details

2.97 g of potassium carbonate and 1.97 g of methyl 2-bromopropanoate are added to a solution of 2 g of tert-butyl piperazine-1-carboxylate in 36 ml of DMF, and then it is heated at 60° C. for 1 hour. After it returns to RT, 150 ml of EtOAc is added, it is washed with water, with brine, dried over Na2SO4 and then evaporated to dryness. 2.8 g of the expected compound is obtained in the form of a colorless oil.
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH:8]([CH3:13])[C:9]([O:11][CH3:12])=[O:10].[N:14]1([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.CCOC(C)=O>CN(C=O)C>[CH3:12][O:11][C:9](=[O:10])[CH:8]([N:17]1[CH2:16][CH2:15][N:14]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:19][CH2:18]1)[CH3:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
2.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.97 g
Type
reactant
Smiles
BrC(C(=O)OC)C
Name
Quantity
2 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
36 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
returns to RT
WASH
Type
WASH
Details
it is washed with water, with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)N1CCN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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